molecular formula C20H21N3O7 B11108336 N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11108336
M. Wt: 415.4 g/mol
InChI Key: PQOMYHBUHGSZLX-LSFURLLWSA-N
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Description

N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C20H21N3O7. This compound is known for its unique structure, which includes a benzodioxole ring and a trimethoxybenzamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzodioxole ring and trimethoxybenzamide moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C20H21N3O7

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21N3O7/c1-26-16-7-13(8-17(27-2)19(16)28-3)20(25)21-10-18(24)23-22-9-12-4-5-14-15(6-12)30-11-29-14/h4-9H,10-11H2,1-3H3,(H,21,25)(H,23,24)/b22-9+

InChI Key

PQOMYHBUHGSZLX-LSFURLLWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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